molecular formula C11H13N3 B13301749 4-Ethyl-3-phenyl-1H-pyrazol-5-amine

4-Ethyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B13301749
M. Wt: 187.24 g/mol
InChI Key: PYXSEQNPBIQNMB-UHFFFAOYSA-N
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Description

4-Ethyl-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by an ethyl group at position 4, a phenyl group at position 3, and an amine moiety at position 3. Pyrazole-based compounds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-5-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14)

InChI Key

PYXSEQNPBIQNMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents . One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Ethyl-3-phenyl-1H-pyrazol-5-amine 4-Ethyl, 3-phenyl, 5-amine C₁₁H₁₃N₃ 205.25 g/mol Intermediate for hybrid heterocycles
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl, 3-ethyl, 5-amine C₁₁H₁₂FN₃ 205.23 g/mol Enhanced binding affinity (fluorine effect)
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 5-Ethoxy, 3-ethyl, 1-methyl C₈H₁₅N₃O 169.22 g/mol Improved solubility (ethoxy group)
1-Phenyl-3-methyl-5-aminopyrazole 1-Phenyl, 3-methyl, 5-amine C₁₀H₁₁N₃ 173.22 g/mol Sulfonamide-based enzyme inhibition
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid pyrazole-pyrimidine structure C₁₈H₁₂N₆S 352.40 g/mol Anticancer/antiviral candidate
Key Observations:

Solubility Modifiers : Ethoxy and methyl groups (e.g., in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine) increase hydrophilicity, aiding in pharmacokinetic optimization .

Hybrid Structures: Fusion with pyrimidine or thieno rings (e.g., ) broadens bioactivity, as seen in hybrid compounds with 82% synthesis yields under reflux conditions .

Biological Activity

4-Ethyl-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C11H13N3
  • Molecular Weight: 187.24 g/mol
  • IUPAC Name: 4-ethyl-5-phenyl-1H-pyrazol-3-amine
  • Canonical SMILES: CCC1=C(NN=C1N)C2=CC=CC=C2

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor. It exhibits significant activity against various kinases, which are critical in cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their function and thereby affecting downstream signaling processes.

Antimicrobial Properties

Research indicates that compounds within the pyrazole class, including this compound, demonstrate promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains and fungi . The compound's structure contributes to its ability to disrupt microbial cell functions.

Microbial Strain Inhibition Concentration (µg/mL) Standard Drug Comparison
Bacillus subtilis40Ampicillin
E. coli40Amoxicillin
Aspergillus niger40Griseofulvin

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, this compound has shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It inhibits kinase activity by binding to their active sites, thereby blocking phosphorylation processes essential for various cellular functions. This inhibition can lead to reduced cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and other diseases .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of pyrazole compounds to enhance their biological activity. For example, modifications at the phenyl or ethyl positions have been explored to improve potency against specific targets such as cancer cells or microbial pathogens .

Clinical Relevance

The compound's unique structure allows it to be a versatile building block for developing new therapeutic agents. Its potential application in treating conditions like cancer, inflammation, and infections highlights its importance in medicinal chemistry research .

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